molecular formula C24H31N3O4S2 B2404747 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-40-6

2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2404747
CAS No.: 868965-40-6
M. Wt: 489.65
InChI Key: NBCQDDJARVCAGB-UHFFFAOYSA-N
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Description

The compound 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core substituted with a sulfamoyl benzamido group at position 2 and a methyl carboxamide at position 2. The sulfamoyl moiety includes a cyclohexyl and methyl group, contributing to its unique steric and electronic properties.

Properties

IUPAC Name

2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S2/c1-25-23(29)21-19-10-6-7-11-20(19)32-24(21)26-22(28)16-12-14-18(15-13-16)33(30,31)27(2)17-8-4-3-5-9-17/h12-15,17H,3-11H2,1-2H3,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCQDDJARVCAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 868965-40-6) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula for the compound is C24H31N3O4S2C_{24}H_{31}N_{3}O_{4}S_{2}, with a molecular weight of 489.7 g/mol. The structure incorporates a tetrahydrobenzo[b]thiophene core, which is known for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiophene derivatives. For instance, compounds featuring the cyclohepta[b]thiophene scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, a related compound exhibited submicromolar growth inhibition (GI50) values across multiple cancer types, including lung and ovarian cancers .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (µM)Mechanism of Action
Compound 17A549 (lung)0.28Tubulin polymerization inhibition
Compound 17OVCAR-4 (ovarian)0.69Induction of apoptosis
Compound 17CAKI-1 (renal)0.69Cell cycle arrest

The mechanism through which these compounds exert their effects often involves tubulin polymerization inhibition , leading to cell cycle arrest and apoptosis induction. For example, in A549 cells treated with similar compounds, significant G2/M phase accumulation was observed, indicating effective cell cycle disruption .

Analgesic Activity

In addition to anticancer effects, derivatives of tetrahydrobenzo[b]thiophene have shown analgesic properties . Studies utilizing the "hot plate" method on animal models indicated that certain analogues possess analgesic effects that surpass those of established analgesics like metamizole . This suggests a broader therapeutic potential for compounds within this chemical class.

Case Studies and Mechanistic Insights

A series of in vitro and in vivo studies have been conducted to elucidate the mechanisms behind the biological activities of these compounds:

  • In Vitro Studies : Cell proliferation assays have been employed to determine the efficacy of various derivatives against different cancer cell lines. Results indicated that certain derivatives could inhibit cell growth effectively at low concentrations.
  • In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth compared to control groups, further supporting their potential as anticancer agents .
  • Mechanistic Studies : Investigations into apoptosis pathways revealed activation of caspases 3, 8, and 9 in treated cells, confirming that these compounds can induce programmed cell death through intrinsic pathways .

Comparison with Similar Compounds

Structural Features

The tetrahydrobenzo[b]thiophene scaffold is a common feature among analogs, but substituents vary significantly, influencing physicochemical and biological properties.

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrobenzo[b]thiophene 4-(N-cyclohexyl-N-methylsulfamoyl)benzamido; N-methyl carboxamide Sulfamoyl, carboxamide
Compound 23 () Tetrahydrobenzo[b]thiophene 2-chlorophenyl; 3-carboxypropanamido Carboxylic acid, amide
Compound 24 () Tetrahydrobenzo[b]thiophene Methyl ester; maleic anhydride-derived acyl chain Ester, α,β-unsaturated ketone
N-(3-(4-Benzylpiperazine-1-carbonyl)... () Tetrahydrobenzo[b]thiophene Fluorobenzamide; 4-benzylpiperazine carbonyl Fluorine, piperazine, amide
2-{(E)-[4-(Benzyloxy)benzylidene]amino}... () Tetrahydrobenzo[b]thiophene Benzylideneamino; cyclohexyl carboxamide Schiff base, cyclohexylamide
Triazole derivatives [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Sulfonyl, triazole-thione

Key Observations :

  • The target compound’s sulfamoyl group distinguishes it from sulfonyl-containing analogs (e.g., ), which may alter hydrogen-bonding capacity and target selectivity.
  • Amide vs. ester substituents (e.g., target vs. Compound 24) influence metabolic stability; esters are prone to hydrolysis, whereas amides resist enzymatic degradation .

Physicochemical Properties

  • Lipophilicity : Cyclohexyl and methyl groups (target) increase logP compared to polar substituents (e.g., carboxylic acid in Compound 23).
  • Solubility : Sulfamoyl and carboxamide groups enhance water solubility relative to ester-containing analogs (e.g., Compound 24) .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepOptimal ConditionsYield Improvement
SulfonylationDMF, 0°C, triethylamine15–20%
Amide couplingDCM, RT, EDC/HOBt10–12%
Final purificationHPLC (C18 column, MeOH/H2O)Purity >98%

Basic: What are the key physicochemical properties affecting its experimental design?

Answer:

  • Solubility: Moderately soluble in DMSO (25 mg/mL) but poorly in water (<0.1 mg/mL). Pre-formulation with cyclodextrins improves aqueous solubility for in vitro assays .
  • Stability: Degrades at pH <3 (amide hydrolysis) or >10 (sulfonamide cleavage). Store at –20°C in inert atmosphere .
  • Lipophilicity: LogP ~3.2 (calculated), suggesting moderate blood-brain barrier penetration for neuropharmacology studies .

Basic: What analytical methods are recommended for structural characterization?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the tetrahydrobenzo[b]thiophene core and sulfamoyl group placement .
  • HRMS: Validates molecular weight (e.g., m/z 487.1542 [M+H]⁺) and detects impurities .
  • HPLC-PDA: Monitors purity (>98%) and identifies degradation products under stress conditions .

Advanced: How should researchers design assays to evaluate its biological activity?

Answer:

  • In vitro target screens: Use fluorescence polarization assays for kinase inhibition or SPR for receptor binding affinity (IC₅₀/KD measurements) .
  • Cellular assays: Prioritize 3D tumor spheroid models over 2D monolayers to mimic in vivo efficacy in oncology .
  • Counter-screening: Test against off-targets (e.g., hERG channel) to assess toxicity risks early .

Q. Table 2: Example Bioactivity Data

Assay TypeTargetResult (IC₅₀)Reference
Kinase inhibitionEGFR mutant L858R12 nM
CytotoxicityHepG2 cells8.7 µM

Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?

Answer:

  • Core modifications: Replace the cyclohexyl group with piperidine to assess steric effects on target binding .
  • Substituent variation: Introduce electron-withdrawing groups (e.g., –CF₃) on the benzamido moiety to enhance metabolic stability .
  • In silico modeling: Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Advanced: What strategies are effective for identifying its primary biological target?

Answer:

  • Chemoproteomics: Employ activity-based protein profiling (ABPP) with a clickable alkyne-tagged derivative .
  • CRISPR-Cas9 screening: Genome-wide knockout libraries identify synthetic lethal interactions in target cells .
  • Thermal shift assays: Monitor protein thermal stability shifts upon compound binding to validate direct targets .

Advanced: How should researchers resolve contradictions in biological data across studies?

Answer:

  • Dose-response validation: Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Batch analysis: Compare compound purity and stereochemistry (via chiral HPLC) between studies .
  • Model relevance: Assess if discrepancies arise from cell line-specific genetic backgrounds (e.g., p53 status in cancer models) .

Advanced: What conditions destabilize the compound, and how can stability be enhanced?

Answer:

  • Light exposure: UV irradiation (λ = 254 nm) causes photodegradation; use amber vials during storage .
  • Oxidative stress: Add antioxidants (0.1% BHT) to liquid formulations to prevent sulfoxide formation .
  • Lyophilization: Increases shelf-life to >24 months when stored at –80°C .

Advanced: What challenges arise when scaling up synthesis, and how are they mitigated?

Answer:

  • Exothermic reactions: Use jacketed reactors with controlled cooling during sulfonamide formation to prevent runaway reactions .
  • Catalyst removal: Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier filtration .
  • Cost optimization: Replace expensive coupling agents (EDC/HOBt) with T3P® for gram-scale production .

Advanced: How can computational modeling predict metabolic liabilities?

Answer:

  • Metabolite prediction: Use Schrödinger’s BioLuminate to identify sites of CYP450-mediated oxidation .
  • Softspot analysis: Highlight labile groups (e.g., N-methylsulfamoyl) prone to hydrolysis using ADMET Predictor .
  • Prodrug design: Mask carboxylic acid groups with ester promoieties to enhance oral bioavailability .

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